molecular formula C119H206N32O35 B612704 Colivelin

Colivelin

Cat. No.: B612704
M. Wt: 2645.1 g/mol
InChI Key: PTTAQOYOJJTWFD-IBAOLXMASA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Colivelin is a synthetic derivative of the mitochondrial peptide humanin . It primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

this compound interacts with its primary target, STAT3, by activating it . This activation of STAT3 leads to the suppression of neuronal death . Furthermore, this compound has been found to inhibit axonal damage and neuronal death in brain tissue, which is associated with elevated anti-apoptotic gene expression in ischemic neurons .

Biochemical Pathways

The activation of STAT3 by this compound is part of the JAK/STAT3 signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .

Pharmacokinetics

It is known that this compound is a brain-penetrant neuroprotective peptide , suggesting that it has good bioavailability in the brain.

Result of Action

The activation of STAT3 by this compound leads to several molecular and cellular effects. It suppresses neuronal death, inhibits axonal damage, and elevates the expression of anti-apoptotic genes in ischemic neurons . These effects contribute to this compound’s neuroprotective properties, particularly against Aβ deposition, neuronal apoptosis, and synaptic plasticity deficits in neurodegenerative diseases .

Action Environment

or ischemic brain injury.

Biochemical Analysis

Biochemical Properties

Colivelin interacts with various biomolecules, including the adhesion molecules ICAM-1 and P-selectin, the angiogenetic factor endoglin, and the glycocalyx syndecan-1 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to reduce organ neutrophil infiltration and attenuate plasma levels of syndecan-1, tumor necrosis factor-α, macrophage inflammatory protein-1α, and interleukin-10 .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its therapeutic effects are associated with the inhibition of the signal transducer and activator of transcription 3 and activation of the AMP-activated protein kinase in the aorta and lung .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to ameliorate lung architecture and reduce organ neutrophil infiltration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Mice were treated with this compound (100-200 µg/kg) intraperitoneally at 1 h after cecal ligation and puncture (CLP), a clinically relevant model of polymicrobial sepsis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its localization or accumulation can be influenced by its interactions with transporters or binding proteins .

Scientific Research Applications

Colivelin has a wide range of scientific research applications:

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H206N32O35/c1-24-63(17)91(113(181)142-80(50-90(160)161)106(174)143-81(49-62(15)16)115(183)151-42-30-35-86(151)117(185)186)146-100(168)73(36-37-89(158)159)133-88(157)52-128-112(180)93(69(23)155)148-107(175)79(48-61(13)14)141-105(173)78(47-60(11)12)140-104(172)77(46-59(9)10)139-103(171)76(45-58(7)8)137-98(166)71(31-26-38-125-118(121)122)135-108(176)82(54-153)144-95(163)66(20)129-87(156)51-127-94(162)65(19)131-110(178)84-33-28-40-149(84)114(182)68(22)132-111(179)85-34-29-41-150(85)116(184)92(64(18)25-2)147-109(177)83(55-154)145-99(167)72(32-27-39-126-119(123)124)134-101(169)75(44-57(5)6)138-102(170)74(43-56(3)4)136-96(164)67(21)130-97(165)70(120)53-152/h56-86,91-93,152-155H,24-55,120H2,1-23H3,(H,127,162)(H,128,180)(H,129,156)(H,130,165)(H,131,178)(H,132,179)(H,133,157)(H,134,169)(H,135,176)(H,136,164)(H,137,166)(H,138,170)(H,139,171)(H,140,172)(H,141,173)(H,142,181)(H,143,174)(H,144,163)(H,145,167)(H,146,168)(H,147,177)(H,148,175)(H,158,159)(H,160,161)(H,185,186)(H4,121,122,125)(H4,123,124,126)/t63-,64-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,91-,92-,93-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTAQOYOJJTWFD-IBAOLXMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H206N32O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2645.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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